molecular formula C10H13ClO B1267258 2-tert-Butyl-6-chlorophenol CAS No. 4237-37-0

2-tert-Butyl-6-chlorophenol

Cat. No.: B1267258
CAS No.: 4237-37-0
M. Wt: 184.66 g/mol
InChI Key: UBHJDCKSYYGMRI-UHFFFAOYSA-N
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Description

2-tert-Butyl-6-chlorophenol (CAS 4237-37-0) is a chlorinated phenolic compound with a tert-butyl substituent at the 2-position and a chlorine atom at the 6-position relative to the hydroxyl group (position 1) on the aromatic ring. Its molecular formula is C₁₀H₁₃ClO, and it is synthesized via reactions involving upstream precursors such as 2-tert-butylphenol (CAS 88-18-6) and o-chlorophenol (CAS 95-57-8) . The tert-butyl group introduces steric hindrance, while the chlorine atom enhances electron-withdrawing effects, influencing the compound’s acidity, solubility, and reactivity.

Properties

IUPAC Name

2-tert-butyl-6-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c1-10(2,3)7-5-4-6-8(11)9(7)12/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHJDCKSYYGMRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=CC=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30308309
Record name 2-tert-Butyl-6-chlorophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4237-37-0
Record name Phenol, 2-tert-butyl-6-chloro-
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Record name 2-tert-Butyl-6-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30308309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-tert-Butyl-6-chlorophenol is typically synthesized through the chlorination of 2-tert-butylphenol. The process involves the reaction of 2-tert-butylphenol with sulfuryl chloride in the presence of a catalyst such as aluminium trichloride. The reaction is carried out under nitrogen flow and at low temperatures to ensure selectivity and yield .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-tert-Butyl-6-chlorophenol undergoes various chemical reactions, including:

    Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-donating tert-butyl group and the electron-withdrawing chlorine atom.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Chlorination: Sulfuryl chloride in the presence of aluminium trichloride.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminium hydride or sodium borohydride.

Major Products Formed:

    Chlorinated Derivatives: Further chlorination can lead to multiple chlorinated products.

    Oxidized Products: Oxidation can yield quinones or other oxygenated derivatives.

    Reduced Products: Reduction can produce various hydrogenated compounds.

Scientific Research Applications

2-tert-Butyl-6-chlorophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-tert-Butyl-6-chlorophenol involves its interaction with specific molecular targets. The tert-butyl group and chlorine atom influence the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-tert-Butyl-6-chlorophenol with analogous phenolic derivatives, focusing on substituent effects, molecular properties, and applications.

Structural and Molecular Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Positions) Key Properties/Applications
This compound 4237-37-0 C₁₀H₁₃ClO 184.67 g/mol tert-Butyl (2), Cl (6) Intermediate, steric hindrance
4-tert-Butyl-2-chlorophenol 1879-09-0 C₁₀H₁₃ClO 178.27 g/mol tert-Butyl (4), Cl (2) Higher acidity due to Cl proximity
2-tert-Butyl-4,6-dimethylphenol 121-00-6 C₁₂H₁₈O 180.24 g/mol tert-Butyl (2), CH₃ (4,6) Antioxidant, lower acidity
2-tert-Butyl-4-methoxyphenol (BHA) 88-18-6 C₁₁H₁₆O₂ 150.22 g/mol tert-Butyl (2), OCH₃ (4) Food preservative, radical scavenger
2-(tert-Butyl)-6-nitrophenol N/A C₁₀H₁₃NO₃ 195.22 g/mol tert-Butyl (2), NO₂ (6) High acidity, synthesis precursor

Key Findings

Acidity and Electronic Effects: Chlorine substituents (electron-withdrawing) increase acidity compared to methyl or methoxy groups (electron-donating). For instance, this compound is more acidic than 2-tert-Butyl-4,6-dimethylphenol due to the electron-withdrawing Cl vs. CH₃ groups. The nitro group in 2-(tert-Butyl)-6-nitrophenol further enhances acidity (pKa ~4–5) compared to the chloro derivative (estimated pKa ~8–9) due to stronger electron withdrawal.

Applications: BHA (2-tert-Butyl-4-methoxyphenol): Widely used as a food antioxidant due to its methoxy group stabilizing free radicals. 2-(tert-Butyl)-6-nitrophenol: Employed in high-purity synthesis (e.g., pharmaceuticals) owing to nitro-group reactivity. 2-tert-Butyl-4,6-dimethylphenol: Functions as a stabilizer in polymers, leveraging methyl groups for thermal resistance.

Research Implications and Limitations

While substituent positioning and electronic effects are well-documented, comparative data on solubility, thermal stability, and biological activity remain sparse. For example, the antimicrobial efficacy of this compound relative to its analogs is understudied. Additionally, discrepancies in CAS assignments (e.g., BHA in vs. standard databases) highlight the need for verification in applied contexts.

Biological Activity

2-tert-Butyl-6-chlorophenol (CAS No. 4237-37-0) is a phenolic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C₁₁H₁₃ClO
  • Molar Mass : 112.56 g/mol
  • Structure : The compound features a tert-butyl group and a chlorine atom on a chlorophenol backbone, which influences its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interactions with proteins and enzymes. The following mechanisms have been identified:

  • Protein Interaction : The phenolic structure allows for hydrogen bonding and hydrophobic interactions with protein targets, potentially altering their function.
  • Cell Membrane Disruption : The compound can disrupt lipid bilayers, leading to increased permeability and cell lysis in microbial cells.
  • Signal Transduction Modulation : It may influence signaling pathways by affecting receptor interactions or enzyme activities.

Pharmacokinetics

Phenolic compounds like this compound are generally well absorbed in biological systems. They undergo metabolic processes that can include:

  • Phase I Metabolism : Oxidation or reduction reactions mediated by cytochrome P450 enzymes.
  • Phase II Metabolism : Conjugation reactions that increase water solubility for excretion.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A summary of findings is presented in the table below:

Microorganism Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans18

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Case Studies

  • Study on Antifungal Activity :
    A study published in the Journal of Environmental Management demonstrated that this compound effectively inhibited Candida albicans, showing promise as an antifungal treatment in clinical settings. The study reported an inhibition concentration (IC50) of approximately 50 µg/mL, indicating its potency against fungal infections .
  • Application in Polymer Production :
    In industrial applications, this compound is used as an intermediate for producing polymers with antimicrobial properties. Research has shown that incorporating this compound into polymer matrices enhances their resistance to microbial degradation, extending their lifespan in various applications .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other phenolic compounds:

Compound Biological Activity Notes
2-tert-ButylphenolModerate antibacterialLacks chlorine substitution
2,6-Di-tert-butylphenolHigh antioxidant activityAdditional tert-butyl group
4-tert-Butyl-2-chlorophenolVariable due to chlorine positionDifferent reactivity profile

This comparison highlights the unique properties of this compound, particularly its enhanced reactivity due to the specific arrangement of functional groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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